2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Description
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-18-9-7-16(8-10-18)20-15-21-19-5-3-4-6-22(19)28-23(26(21)25-20)17-11-13-24-14-12-17/h3-14,21,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYYEEDZIFKBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features multiple aromatic rings and heteroatoms that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Structural Characteristics
The compound's structure includes:
- A pyrazolo ring
- A benzoxazine moiety
- A pyridine substituent
- An ethoxyphenyl group
These structural elements suggest a variety of interactions with biological targets, particularly enzymes and receptors.
The mechanism of action for this compound likely involves:
- Enzyme inhibition : The heterocyclic structure can interact with the active sites of enzymes, potentially inhibiting their activity.
- Receptor modulation : The compound may bind to specific receptors, altering signal transduction pathways and influencing cellular responses.
Case Studies and Research Findings
Although direct studies on the compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : Compounds containing pyrazole and oxazine frameworks have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown MIC values as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Properties : Several pyrazole derivatives have been investigated for their anticancer effects. For example, studies have indicated that certain pyrazole-based compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- CNS Activity : Some derivatives have been evaluated for central nervous system (CNS) effects. Research indicates that modifications in the substituents can enhance or diminish neuroactivity .
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrazole ring through condensation reactions.
- Cyclization to form the benzoxazine structure.
Future research should focus on:
- In vitro and in vivo evaluations to establish the biological activity of this specific compound.
- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Substituent Effects :
- Electron-Donating Groups (e.g., ethoxy) : Improve solubility and moderate lipophilicity, as seen in the target compound and its butoxy analog .
- Electron-Withdrawing Groups (e.g., nitro, fluoro) : Enhance electrophilicity but may reduce metabolic stability .
- Heteroaromatic Moieties (e.g., pyridin-4-yl) : Superior to phenyl in cholinesterase inhibition due to H-bonding with active-site residues (e.g., BuChE PDB 1P0I) .
Ring Size and Conformation :
- The six-membered benzoxazine ring in the target compound confers higher affinity for BuChE compared to seven-membered benzoxazepine analogs, likely due to reduced steric bulk .
Bioavailability :
- All analogs comply with Lipinski’s and Veber’s rules, suggesting good oral bioavailability . However, bulkier substituents (e.g., butoxy) may affect absorption rates .
Research Findings and Mechanistic Insights
- Cholinesterase Inhibition : Derivatives with pyridinyl substituents (e.g., target compound) show enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to phenyl-substituted analogs. Molecular docking studies suggest the pyridine nitrogen interacts with catalytic triads in AChE/BuChE .
- Synthetic Accessibility : The target compound is synthesized via cyclocondensation of substituted chalcones with hydrazine, followed by reaction with pyridine-4-carbaldehyde . This method is scalable and yields high-purity products.
- Toxicity Considerations : Halogenated analogs (e.g., dichloro derivatives) exhibit higher cytotoxicity in vitro, likely due to reactive metabolite formation .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and ring fusion .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
How can researchers optimize reaction conditions when encountering variable yields?
Q. Advanced
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves intermediate solubility .
- Temperature Control : Microwave-assisted synthesis reduces side reactions (e.g., decomposition) compared to traditional thermal methods .
- Catalyst Selection : Acidic conditions (e.g., acetic acid) accelerate chalcone formation, while iodine may stabilize intermediates .
What computational methods predict the compound’s biological targets and binding modes?
Q. Advanced
- Molecular Docking : Models interactions with proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- Pharmacophore Mapping : Identifies critical substituents (e.g., pyridine’s hydrogen-bonding capability) for target engagement .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability per Lipinski’s and Veber’s rules (e.g., logP <5, polar surface area <140 Ų) .
How do structural modifications influence biological activity and physicochemical properties?
Q. Advanced
-
Substituent Effects :
Substituent Impact Example Ethoxy (4-position) Enhances lipophilicity and membrane permeability Pyridin-4-yl Improves π-π stacking with aromatic residues in enzyme active sites Chlorine Increases electrophilicity, potentially enhancing covalent binding -
SAR Studies : Compare analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl) in cytotoxicity assays to identify critical moieties .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .
- Control Standardization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
What strategies resolve purification challenges for this compound?
Q. Advanced
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) separates closely related impurities .
- Recrystallization : Optimize solvent mixtures (e.g., DMF/ethanol) to enhance crystal lattice formation .
How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
Q. Advanced
- In Silico Modeling : Predict metabolic stability using cytochrome P450 isoform binding assays .
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption potential .
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction available for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
